molecular formula C16H17N3O B2697057 (4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine CAS No. 331851-41-3

(4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine

Cat. No.: B2697057
CAS No.: 331851-41-3
M. Wt: 267.332
InChI Key: XTVNAPYDDICPMF-UHFFFAOYSA-N
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Description

(4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine is an organic compound that features a benzimidazole core substituted with a methoxyphenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine typically involves the condensation of 4-methoxyphenacyl bromide with benzimidazole derivatives. One common method involves the use of tetrahydrofuran (THF) as a solvent and potassium bicarbonate as a base. The reaction mixture is heated to reflux, and the 4-methoxyphenacyl bromide is added dropwise. The reaction is maintained at reflux for an extended period, followed by cooling and purification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be used in polymerization reactions.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its benzimidazole core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable compound in research and industry.

Properties

IUPAC Name

4-methoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-19-15-6-4-3-5-14(15)18-16(19)11-17-12-7-9-13(20-2)10-8-12/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVNAPYDDICPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325807
Record name 4-methoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200799
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331851-41-3
Record name 4-methoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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